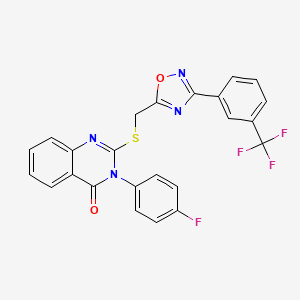
3-(4-fluorophenyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H14F4N4O2S and its molecular weight is 498.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-fluorophenyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a quinazolinone derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H14F4N2O2S, with a molar mass of approximately 398.37 g/mol. The structure includes a quinazolinone core, a fluorophenyl group, and a trifluoromethyl-substituted oxadiazole moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of quinazolinone compounds can exhibit significant antimicrobial properties. For instance, structural modifications have been linked to enhanced activity against various bacterial strains .
- Anticancer Activity : The compound has been evaluated for its potential anticancer effects. Studies reported that related quinazolinone derivatives demonstrated cytotoxicity against several cancer cell lines, including MCF-7 and A549, with IC50 values in the low micromolar range .
- Antioxidant Activity : Certain modifications in the structure have been associated with increased antioxidant properties, which can play a role in preventing oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like trifluoromethyl) on the phenyl rings significantly enhances the activity against cancer cell lines.
- Positioning of Functional Groups : Variations in the positioning of substituents on the quinazolinone core can lead to different levels of potency against specific targets .
Anticancer Efficacy
One study assessed the anticancer efficacy of a series of quinazolinone derivatives, including our compound of interest. It was found that compounds with similar structural features exhibited IC50 values ranging from 0.16 to 9.9 µM against various cancer cell lines such as MCF-7 and A549. The most potent derivatives were those with para-hydroxy or trifluoromethyl substitutions .
Antimicrobial Studies
In vitro tests against Mycobacterium tuberculosis showed that certain analogs derived from quinazolinones had minimum inhibitory concentrations (MICs) indicating effective antimycobacterial activity. These findings suggest that modifications to enhance lipophilicity could improve bioavailability and efficacy .
Data Tables
| Activity Type | Compound Derivative | IC50 (µM) | Target Cell Line |
|---|---|---|---|
| Anticancer | Quinazolinone A | 0.16 | MCF-7 |
| Anticancer | Quinazolinone B | 6.8 | DU145 |
| Antimicrobial | Quinazolinone C | 0.31 | Mycobacterium |
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to 3-(4-fluorophenyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one have shown significant cytotoxic effects against various cancer cell lines. A study found that certain quinazoline derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines, suggesting strong antiproliferative properties .
Antimicrobial Properties
Quinazolines are also recognized for their antimicrobial activities. Compounds containing similar structural motifs have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and MRSA. The minimum inhibitory concentrations (MICs) for these compounds were reported to be significantly lower than those for standard antibiotics, indicating their potential as alternative antimicrobial agents .
Tyrosinase Inhibition
Tyrosinase inhibitors are crucial in treating hyperpigmentation disorders. Research has indicated that quinazoline derivatives can inhibit tyrosinase activity effectively. The mechanism involves competitive inhibition, which is vital for developing skin-lightening agents .
Case Studies
特性
IUPAC Name |
3-(4-fluorophenyl)-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14F4N4O2S/c25-16-8-10-17(11-9-16)32-22(33)18-6-1-2-7-19(18)29-23(32)35-13-20-30-21(31-34-20)14-4-3-5-15(12-14)24(26,27)28/h1-12H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDQIBJMVATGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14F4N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













